4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl-
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Overview
Description
4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- is a heterocyclic compound that contains an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-acylated amino alcohols: This method involves the reaction of N-acylated amino alcohols with suitable reagents to form the oxazinone ring.
Condensation reactions: Condensation of phenyl-substituted aldehydes with methyl-substituted amines followed by cyclization can also yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic processes: Using catalysts to enhance the reaction rate and selectivity.
Continuous flow reactors: Employing continuous flow techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the methyl group at the 4-position.
4H-1,3-Oxazin-5(6H)-one, 4-methyl-: Lacks the phenyl group at the 2-position.
Uniqueness
4H-1,3-Oxazin-5(6H)-one, 4-methyl-2-phenyl- is unique due to the presence of both methyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
77580-74-6 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-methyl-2-phenyl-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(13)7-14-11(12-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
UQCGNDFZPBLKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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